
1-Decylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decylquinolin-1-ium iodide is a quaternary ammonium compound with a molecular formula of C19H30IN. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a quinoline ring substituted with a decyl group and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylquinolin-1-ium iodide can be synthesized through the N-alkylation of quinoline with decyl iodide. The reaction typically involves heating quinoline with decyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows: [ \text{Quinoline} + \text{Decyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of solvents and catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Decylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to quinoline.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, or acetate ions can replace the iodide ion.
Major Products:
Oxidation: Quinolinium derivatives.
Reduction: Quinoline.
Substitution: Various quinolinium salts depending on the nucleophile used.
Scientific Research Applications
1-Decylquinolin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other quinolinium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of dyes, sensors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-decylquinolin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Dequalinium: Known for its antimicrobial properties and used in various medicinal applications.
1,2,5-Trimethylpyrazin-1-ium Iodide: Used in chemical research and industrial applications.
Uniqueness: 1-Decylquinolin-1-ium iodide is unique due to its specific decyl substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
74639-21-7 |
|---|---|
Molecular Formula |
C19H28IN |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-decylquinolin-1-ium;iodide |
InChI |
InChI=1S/C19H28N.HI/c1-2-3-4-5-6-7-8-11-16-20-17-12-14-18-13-9-10-15-19(18)20;/h9-10,12-15,17H,2-8,11,16H2,1H3;1H/q+1;/p-1 |
InChI Key |
KBLLTVSGHNOYGZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


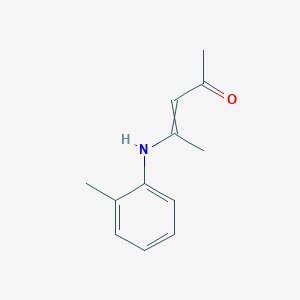


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
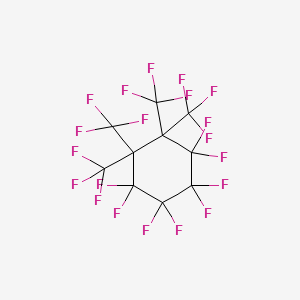
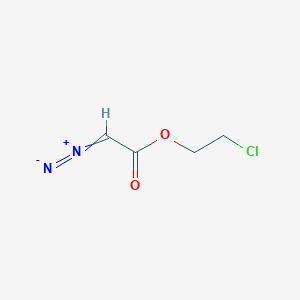
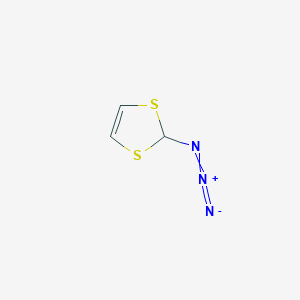
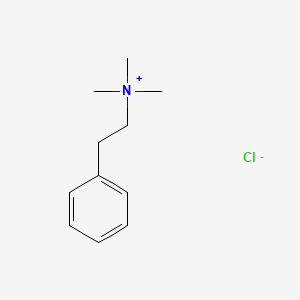
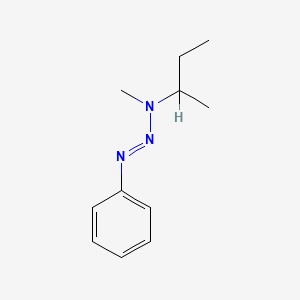
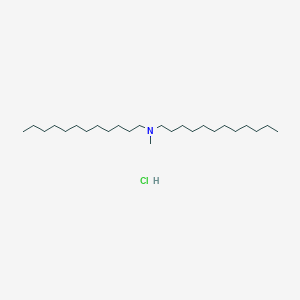
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
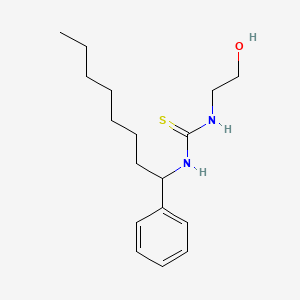
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
